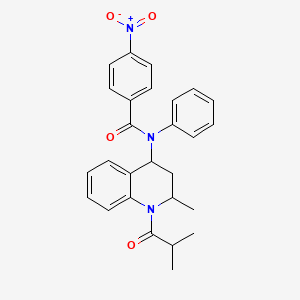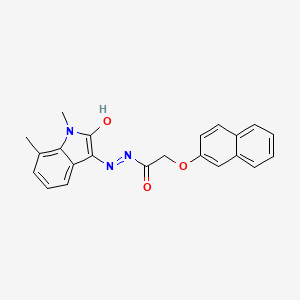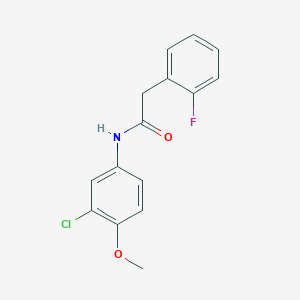
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as BMB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMB has been studied for its ability to modulate various biological processes, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to modulate various biological processes. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor (PPAR), which is involved in regulating lipid metabolism.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a well-studied compound with a known synthesis method, making it easy to obtain and work with. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of research is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide in cancer treatment. Another area of research is its potential as a treatment for chronic pain and inflammation. Studies are needed to determine the efficacy of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide in animal models of chronic pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, starting with the reaction between 4-bromo-3-methylbenzoic acid and thionyl chloride to obtain 4-bromo-3-methylbenzoyl chloride. This is then reacted with N-(4-morpholinylmethyl)aniline to obtain the final product, N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide. The synthesis method for N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been optimized to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been studied extensively for its potential therapeutic applications. One area of research is its use as an anti-cancer agent. Studies have shown that N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-14-12-17(6-7-18(14)20)21-19(23)16-4-2-15(3-5-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLGZYPCNYGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)
![6-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethylnicotinamide](/img/structure/B5150819.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5150825.png)
![N-(1-isopropyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5150832.png)
![4,4'-[(3-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5150852.png)
![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)



![6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5150888.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B5150909.png)
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
![allyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5150924.png)
